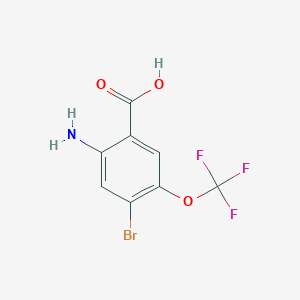

2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid

Description

Properties

Molecular Formula |

C8H5BrF3NO3 |

|---|---|

Molecular Weight |

300.03 g/mol |

IUPAC Name |

2-amino-4-bromo-5-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H5BrF3NO3/c9-4-2-5(13)3(7(14)15)1-6(4)16-8(10,11)12/h1-2H,13H2,(H,14,15) |

InChI Key |

WPYWZOWGEDSUOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. This molecule is a highly functionalized aromatic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group is of particular interest in drug discovery for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and self-validating protocols.

Introduction: The Significance of Trifluoromethoxylated Aromatics

Molecules bearing a trifluoromethoxy (OCF3) group often exhibit desirable pharmacological and biological properties.[1][2] The incorporation of this "super-methoxy" group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. However, the facile synthesis of trifluoromethoxylated aromatic compounds remains a formidable challenge in organic synthesis.[2] 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid represents a versatile scaffold, incorporating an amino group for further derivatization, a bromine atom for cross-coupling reactions, and a carboxylic acid for amide bond formation, making it a valuable intermediate in medicinal chemistry.[3]

Proposed Synthetic Pathway: A Multi-step Approach

Caption: Detailed experimental workflow for the synthesis.

Materials and Reagents

-

2-amino-5-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Acetic anhydride

-

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) [2]* Cesium carbonate (Cs2CO3) [2]* Chloroform (dry and degassed) [1]* N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF, anhydrous) [4]* Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1M and concentrated)

Step-by-Step Procedure

Step 1: Protection of 2-amino-5-hydroxybenzoic acid

-

Esterification: In a round-bottom flask, dissolve 2-amino-5-hydroxybenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture until the reaction is complete (monitored by TLC). Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-hydroxybenzoate.

-

Acylation: To the crude ester, add acetic anhydride and heat the mixture. After completion, cool the reaction and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry to obtain methyl 2-acetamido-5-hydroxybenzoate.

Step 2: Trifluoromethylation

-

In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-acetamido-5-hydroxybenzoate in dry, degassed chloroform. [1]2. Add Togni Reagent II (1.2 equivalents) and a catalytic amount of cesium carbonate (10 mol%). [1]3. Stir the reaction mixture at room temperature for 16-24 hours. [1]4. Upon completion, quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 2-acetamido-5-(trifluoromethoxy)benzoate.

Step 3: Bromination

-

In a clean, dry round-bottom flask, dissolve the product from Step 2 in anhydrous DMF. [4]2. Cool the flask to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield methyl 2-acetamido-4-bromo-5-(trifluoromethoxy)benzoate.

Step 4: Deprotection

-

Dissolve the purified product from Step 3 in a mixture of THF and water.

-

Add an excess of lithium hydroxide (e.g., 4-5 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until both the ester and amide have been hydrolyzed.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until a precipitate forms (pH ~3-4).

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid.

Characterization

The identity and purity of the final compound should be confirmed by a combination of spectroscopic methods and chromatography.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm), with coupling patterns determined by their relative positions. The amine (-NH2) and carboxylic acid (-OH) protons will appear as broad singlets, and their chemical shifts may vary with solvent and concentration. |

| ¹³C NMR | Expect signals for the carboxyl carbon (~170 ppm), aromatic carbons attached to electronegative atoms (O, N, Br), and the trifluoromethoxy carbon (a quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the -OCF3 group is expected. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹). [5] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]+ and an [M+2]+ peak of similar intensity, which is characteristic of a monobrominated compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| HPLC | Purity should be ≥95% as determined by HPLC analysis. |

Safety and Handling

-

General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [4]* Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): Lachrymator and should be handled with care. [4] * Togni Reagents: Handle with care as with all electrophilic fluorine-containing compounds.

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme caution.

-

-

Product Hazards: The final product should be treated as potentially harmful if swallowed, in contact with skin, or inhaled, similar to related halo- and amino-benzoic acids. [6]

Conclusion

The synthetic pathway and characterization methods outlined in this guide provide a robust framework for the preparation and validation of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. This versatile building block holds considerable promise for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. The provided protocols, grounded in established chemical principles and supported by authoritative references, are designed to ensure both scientific integrity and experimental success.

References

-

Feng, P., & Ngai, M.-Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]

-

Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed, 26862864. [Link]

-

Hojczyk, K. N., et al. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie International Edition in English, 53(52), 14559–14563. [Link]

- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

JoVE. (2022, September 25). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. YouTube. [Link]

-

Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Subaru. (n.d.). 2-Amino-4-Bromo-3-Fluoro-5-(Trifluoromethyl)benzoic Acid. Subaru. [Link]

-

Subaru. (n.d.). 2-Amino-4-Bromo-5-Fluorobenzaldehyde: A Versatile Building Block. Subaru. [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. PubChem. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]

-

Pure Synth. (n.d.). 2-Amino-4-(Trifluoromethyl)Benzoic Acid 97.0%(HPLC). Pure Synth. [Link]

-

IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development. [Link]

-

Carl ROTH. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic acid, 100 g. Carl ROTH. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals. [Link]

-

PubMed. (2011, July 15). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. PubChem. [Link]

-

ResearchGate. (n.d.). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. ResearchGate. [Link]

-

PubChemLite. (n.d.). 2-amino-4-bromo-5-fluorobenzoic acid (C7H5BrFNO2). PubChemLite. [Link]

-

NIST. (n.d.). 2-Amino-5-bromobenzoic acid. NIST WebBook. [Link]

-

Oakwood Chemical. (n.d.). 2-Amino-5-bromo-4-fluorobenzoic acid. Oakwood Chemical. [Link]

-

ACS Omega. (2025, September 19). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega. [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Organic Syntheses. [Link]

-

CORE. (2006, October 30). MALDI TOF/TOF Tandem Mass Spectrometry as a New Tool for Amino Acid Analysis. CORE. [Link]

-

ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. ResearchGate. [Link]

-

ChemRxiv. (n.d.). Discovery and Identification of New Amino Acid-Conjugated Bile Acids by Polarity-Switching Multiple Reaction Monitoring Mass. ChemRxiv. [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. GNPS. [Link]

Sources

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]

- 6. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid

Abstract: This guide provides a comprehensive methodological and predictive framework for the spectroscopic analysis of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. Recognizing the absence of publicly available, consolidated experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it offers an expert interpretation of predicted spectral data, drawing upon established principles and analogous data from structurally related compounds. The objective is to equip researchers with the necessary tools to acquire, interpret, and validate the structural identity and purity of this compound, a critical step in chemical synthesis and pharmaceutical development.

Introduction: The Imperative for Spectroscopic Characterization

2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is a substituted anthranilic acid derivative. Its molecular architecture, featuring a bromine atom, an amino group, and a trifluoromethoxy group, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is an increasingly important substituent in drug design, often used to enhance metabolic stability, lipophilicity, and binding affinity.

Before any novel compound can advance in a development pipeline, its chemical identity and purity must be unequivocally established. Spectroscopic techniques are the cornerstone of this process. This guide provides the scientific rationale and detailed protocols for a tripartite analytical approach—NMR, IR, and MS—to deliver a complete and unambiguous structural elucidation of the title compound.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the molecule's composition and the expected influence of its constituent functional groups on its spectral behavior.

Chemical Structure:

Caption: Chemical structure of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid with IUPAC numbering.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrF₃NO₃ |

| Molecular Weight | 316.03 g/mol |

| Monoisotopic Mass | 314.9439 Da |

| IUPAC Name | 2-amino-4-bromo-5-(trifluoromethoxy)benzoic acid |

| InChIKey | Predicted: BZJDXJLVCSXCTF-UHFFFAOYSA-N |

| CAS Registry Number | Not assigned |

Methodologies for Spectroscopic Analysis

This section details the experimental protocols and predictive interpretation for each core analytical technique. The causality behind instrumental choices is explained to ensure a robust, self-validating workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR will identify the number and environment of protons, ¹³C NMR will map the carbon skeleton, and ¹⁹F NMR will confirm the presence and environment of the trifluoromethoxy group. The choice of a high-field instrument (e.g., 400-600 MHz) is crucial for resolving the fine splitting patterns of the aromatic protons.

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice due to its ability to dissolve polar, acidic, and amine-containing compounds. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup:

-

Spectrometer: Bruker Avance III 400 MHz (or equivalent).[1]

-

Probe: 5 mm broadband probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

¹H NMR: Acquire with a spectral width of 16 ppm, 16-32 scans, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of 240 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds.

-

¹⁹F NMR: Acquire with a spectral width of -50 to -80 ppm (relative to CFCl₃), 64 scans, and a relaxation delay of 2 seconds.

-

-

Data Processing: Apply a Fourier transform with exponential line broadening (0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.8-8.0 ppm (1H, s): This signal is predicted for the proton at the C6 position. It is expected to be a singlet due to the absence of adjacent protons (ortho, meta, or para coupling partners).

-

δ ~7.2-7.4 ppm (1H, s): This signal corresponds to the proton at the C3 position. It is also predicted to be a singlet.

-

δ ~6.5-7.5 ppm (2H, br s): A broad singlet is anticipated for the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ ~13.0 ppm (1H, br s): A very broad singlet, characteristic of a carboxylic acid proton (-COOH), is expected far downfield.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~167-170 ppm: Carboxylic acid carbon (C=O).

-

δ ~145-150 ppm: C2 carbon, attached to the amino group.

-

δ ~140-145 ppm: C5 carbon, attached to the -OCF₃ group.

-

δ ~120.4 ppm (q, J ≈ 257 Hz): The carbon of the trifluoromethoxy group (-OCF₃ ). This will appear as a quartet due to coupling with the three fluorine atoms.

-

δ ~115-125 ppm: Aromatic carbons (C1, C3, C4, C6). Specific assignments require 2D NMR experiments (HSQC, HMBC), but C4 (attached to Br) is expected to be in the lower end of this range (~110-115 ppm).

¹⁹F NMR (376 MHz, DMSO-d₆):

-

δ ~ -58 to -60 ppm (s): A single, sharp singlet is predicted for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

Principle and Rationale: IR spectroscopy is ideal for the rapid identification of functional groups. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds within the molecule, such as O-H, N-H, and C=O. This provides orthogonal validation to the NMR data.

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact by applying pressure with the anvil.

-

Instrument Setup:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

-

Accessory: ATR.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000–650 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 3400-3500 & 3300-3400 | Medium, Sharp | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic Acid (-COOH) |

| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (-COOH) |

| 1600-1620 | Medium | N-H bend | Primary Amine (-NH₂) |

| 1450-1600 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1200-1280 | Strong | C-O stretch | Carboxylic Acid / Aryl Ether |

| 1150-1210 | Very Strong | C-F stretch | Trifluoromethoxy (-OCF₃) |

| 1000-1100 | Strong | C-O stretch | Aryl Ether (-O-CF₃) |

| 550-650 | Medium-Strong | C-Br stretch | Aryl Bromide |

The presence of a very broad O-H stretch overlapping with C-H stretches is highly characteristic of a carboxylic acid.[2] The sharp N-H stretches and the strong C=O absorption provide clear evidence for the primary amine and carboxylic acid groups, respectively.[3][4]

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a highly characteristic isotopic pattern that serves as a powerful validation tool.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Spectrometer: Thermo Scientific Orbitrap ID-X Tribrid or SCIEX ZenoTOF 7600.[1]

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

-

Data Acquisition:

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Resolution: Set to >60,000 to obtain high-resolution data.

-

Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.

-

-

Data Processing: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions. Use the instrument software to calculate the elemental composition from the accurate mass.

High-Resolution ESI-MS:

-

Positive Mode ([M+H]⁺): Expect a pair of peaks at m/z 315.9519 (for ⁷⁹Br) and m/z 317.9499 (for ⁸¹Br) with a ~1:1 intensity ratio. This isotopic signature is definitive for a monobrominated compound.

-

Negative Mode ([M-H]⁻): Expect a pair of peaks at m/z 313.9363 (for ⁷⁹Br) and m/z 315.9342 (for ⁸¹Br), also in a ~1:1 ratio.

Predicted Fragmentation (MS/MS of [M+H]⁺):

-

Loss of H₂O (-18 Da): A fragment corresponding to the loss of water from the carboxylic acid group.

-

Loss of COOH (-45 Da): A fragment resulting from the decarboxylation of the parent ion. This is a common fragmentation pathway for benzoic acids.[5]

-

Loss of OCF₃ (-85 Da): Cleavage of the trifluoromethoxy group.

Data Synthesis and Validation Workflow

The validation of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is not achieved by a single technique but by the logical synthesis of all data. The proposed workflow ensures a rigorous and defensible structural confirmation.

Caption: A comprehensive workflow for the spectroscopic structural elucidation of a novel compound.

Table 3: Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Data Points | Information Provided |

|---|---|---|

| ¹H NMR | δ ~7.9 (s, 1H), ~7.3 (s, 1H), ~6.9 (br s, 2H), ~13.0 (br s, 1H) | Aromatic substitution pattern, presence of amine and acid protons. |

| ¹³C NMR | δ ~168 (C=O), ~120.4 (q, -OCF₃) | Carbon skeleton, confirmation of carbonyl and -OCF₃ carbons. |

| ¹⁹F NMR | δ ~ -59 (s, 3F) | Presence and electronic environment of the -OCF₃ group. |

| IR | 3450, 3350 (N-H), 2500-3300 (O-H), 1700 (C=O), 1180 (C-F) cm⁻¹ | Confirmation of all key functional groups. |

| HRMS | [M+H]⁺: m/z 315.9519 / 317.9499 (~1:1 ratio) | Unambiguous molecular formula and confirmation of bromine presence. |

Conclusion

This technical guide presents a robust, multi-technique approach for the complete spectroscopic characterization of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. While experimental data for this specific molecule is not currently consolidated in the public domain, the predictive analysis and detailed methodologies provided herein offer a clear and reliable pathway for its structural elucidation. By integrating high-resolution NMR, FT-IR, and mass spectrometry, researchers can confidently confirm the identity, purity, and chemical structure of this compound, enabling its application in pharmaceutical and scientific research.

References

-

Subaru. (n.d.). 2-Amino-4-Bromo-3-Fluoro-5-(Trifluoromethyl)benzoic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate Properties. Retrieved from [Link]

-

Crasto, A. M. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. All About Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

- Kumar, V., Sharma, M., & Sharma, L. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 245-253.

-

PubChemLite. (n.d.). 2-amino-4-bromo-5-fluorobenzoic acid (C7H5BrFNO2). Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

- Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(2), 332–337.

-

Pure Synth. (n.d.). 2-Amino-4-(Trifluoromethyl)Benzoic Acid 97.0%(HPLC). Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-bromobenzoic acid. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.

-

Metabolomics SA. (n.d.). Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. metabolomics.awri.com.au [metabolomics.awri.com.au]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-amino-4-bromo-5-fluorobenzoic acid – All About Drugs [allfordrugs.com]

- 4. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

The Fluorine Orthogonality: Chemical Properties of Trifluoromethoxy-Substituted Aminobenzoic Acids

Executive Summary

The trifluoromethoxy group (

This technical guide analyzes the electronic, steric, and lipophilic perturbations introduced by the

The Physicochemical Matrix

The distinct behavior of trifluoromethoxy-substituted aminobenzoic acids arises from three specific molecular vectors: electronic withdrawal, orthogonal conformation, and lipophilic shielding.

Electronic Modulation (The Hammett Effect)

Unlike the methoxy group (

-

Inductive Effect (

): The high electronegativity of the three fluorine atoms pulls electron density through the -

Resonance Effect (

): While the oxygen atom possesses lone pairs, the strong electron withdrawal by the

Comparative Hammett Constants:

| Substituent | Electronic Nature | ||

| 0.00 | 0.00 | Neutral | |

| +0.12 | -0.27 | Strong Donor (Resonance) | |

| +0.43 | +0.54 | Strong Withdrawer | |

| +0.38 | +0.35 | Moderate Withdrawer |

Data synthesized from Hansch et al. and standard physical organic chemistry tables.

The Orthogonal Conformation

A critical structural feature of the

Mechanistic Driver:

-

Steric Repulsion: The bulky

group avoids steric clash with ortho-protons. -

Hyperconjugation: The oxygen lone pair (

) donates into the antibonding orbital of the C-F bond (

Lipophilicity and Bioavailability

The

-

Hansch

Value: -

Impact: This drastic increase in lipophilicity enhances blood-brain barrier (BBB) permeability and membrane transport, making it a superior bioisostere for chloride or trifluoromethyl groups.

The Acid-Base Duality

Aminobenzoic acids are amphoteric, existing as zwitterions in neutral solution. The introduction of

Modulation of Acidity ( : Carboxyl)

The electron-withdrawing nature of

-

Benzoic Acid

: ~4.20 -

4-(Trifluoromethoxy)benzoic acid

: ~3.85[1] -

Effect: The drug becomes more ionized at physiological pH (7.4) compared to the non-fluorinated parent, potentially affecting protein binding.

Modulation of Basicity ( : Amine)

The same electron-withdrawing effect reduces the electron density on the nitrogen atom of the amino group, destabilizing the anilinium ion and decreasing the basicity .

-

Aniline

(of conjugate acid): ~4.60 -

4-(Trifluoromethoxy)aniline

: ~3.75[2] -

Effect: The amine is less likely to be protonated at physiological pH, reducing the cationic character of the molecule.

Synthetic Architectures

Direct trifluoromethoxylation of aminobenzoic acids is challenging due to the sensitivity of the amino and carboxyl groups. The preferred protocols involve either functionalizing a pre-existing trifluoromethoxy-arene or using radical approaches on protected scaffolds.

Protocol A: The "Building Block" Approach (Recommended)

This method relies on commercially available 4-(trifluoromethoxy)aniline or 4-(trifluoromethoxy)benzoic acid. It is high-yielding and scalable.

Target: 2-Amino-4-(trifluoromethoxy)benzoic acid

-

Starting Material: 3-(Trifluoromethoxy)aniline.[1]

-

Step 1: N-Acetylation (Protection)

-

Reagents: Acetic anhydride (

), DCM, -

Mechanism: Protects the amine from oxidation and directs subsequent electrophilic substitution.

-

-

Step 2: Bromination (Regioselective)

-

Reagents:

, Acetic Acid. -

Outcome: Directs Br to the para-position relative to the acetamide (sterically favored over ortho).

-

-

Step 3: Cyanation (Rosenmund-von Braun)

-

Reagents:

, DMF, Reflux. -

Mechanism: Substitution of Ar-Br with Ar-CN.

-

-

Step 4: Hydrolysis

-

Reagents:

(conc), -

Outcome: Hydrolysis of nitrile to acid and deprotection of the amine in one pot.

-

Protocol B: Radical Trifluoromethoxylation (De Novo)

For scaffolds where the

-

Reagent: Trifluoromethyl benzoate (TFBz) or TFMT (Trifluoromethyl triflate).

-

Catalyst: Photoredox catalyst (e.g.,

) or Silver salts ( -

Substrate: Aryl diazonium salts or aryl boronic acids.

-

Note: This method requires the amino group to be protected or introduced later (e.g., as a nitro group).

Metabolic Stability & Applications

The

-

Metabolic Blockade: Placing an

group at the para-position of an aminobenzoic acid blocks metabolic hydroxylation, significantly extending the plasma half-life ( -

Case Study: Riluzole (2-amino-6-trifluoromethoxybenzothiazole). Although a benzothiazole, it shares the aminobenzoic electronic architecture. The

group is essential for its CNS penetration (lipophilicity) and neuroprotective efficacy, preventing rapid metabolism that would occur with a simple methoxy group.

References

-

Physicochemical Properties of the Trifluoromethoxy Group

- Source: Beilstein Journal of Organic Chemistry

- Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent

-

Link:[Link]

-

Hammett Constants and Electronic Effects

- Source: Chemical Reviews / Hansch et al.

- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters

-

Link:[Link]

- Synthesis of Trifluoromethoxy Anilines Source: Sigma-Aldrich / Merck Technical Library Title: 4-(Trifluoromethoxy)aniline Product Analysis & Synthesis References

-

Medicinal Chemistry Applic

Sources

Stability of the trifluoromethoxy group under various reaction conditions

The Trifluoromethoxy Group ( ): A Guide to Stability and Synthetic Compatibility

Executive Summary

The trifluoromethoxy group (

This guide delineates the stability boundaries of the

Part 1: Physicochemical Basis of Stability

To predict stability, one must understand the electronic architecture of the C-O-C bond system in trifluoromethoxy ethers.

The Anomeric Stabilization (Negative Hyperconjugation)

The

-

Consequence: This interaction strengthens the O-C bond (making it resistant to homolytic cleavage) but weakens the C-F bond slightly relative to a

group attached directly to an arene. -

Geometry: The

bond angle opens up (approx. 118°), and the

Lipophilicity and Metabolic Shielding

The high lipophilicity of

Part 2: Stability Profile Under Standard Conditions

The following table summarizes the compatibility of the

Table 1: Reagent Compatibility Matrix for Aryl-

| Reaction Class | Reagent Examples | Stability | Mechanistic Insight |

| Brønsted Acids | High | The electron-poor oxygen resists protonation; hydrolysis to phenol is negligible under standard conditions. | |

| Brønsted Bases | High | Stable on aromatic rings. Caution: Aliphatic | |

| Oxidants | High | The fluorinated carbon is already highly oxidized; resistant to further oxidation. | |

| Reductants | Moderate | Generally stable. However, dissolving metal reductions (Na/ | |

| Pd-Catalysis | High | Pd(0) typically inserts into C-Br/C-I bonds faster than the | |

| Ni-Catalysis | Low | CRITICAL RISK. Ni(0) can oxidatively add into the |

Part 3: The Danger Zones (Decomposition Pathways)

Nickel-Catalyzed C-O Bond Cleavage

While Palladium cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) are generally safe, Nickel catalysts present a severe risk. Electron-rich Ni(0) species, particularly with phosphine ligands like

Mechanism:

-

Oxidative Addition: Ni(0) inserts into the

bond. -

Decomposition: The resulting

species is unstable. The

Beta-Elimination in Aliphatic Systems

For aliphatic trifluoromethoxy compounds (e.g.,

-

Requirement: Presence of a proton on the

-carbon relative to the oxygen. -

Outcome: Formation of an alkene or ketone depending on the specific pathway.

Visualization of Decomposition Pathways

Caption: Figure 1. Primary decomposition pathways for Aryl and Aliphatic trifluoromethoxy groups.

Part 4: Experimental Protocols

These protocols are designed to be self-validating , meaning they include specific checkpoints (TLC, NMR) to confirm the stability of the

Protocol A: Chemoselective Suzuki Coupling (Preserving Ar- )

Objective: To couple a boronic acid to a bromo-aryl-trifluoromethoxy substrate without cleaving the

Reagents:

-

Substrate: 1-bromo-4-(trifluoromethoxy)benzene (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) — Note: Do NOT use Ni catalysts. -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk flask, charge the bromide substrate, boronic acid, and

. -

Degassing: Add the solvent mixture. Degas by sparging with Argon for 15 minutes. Causality: Oxygen removal prevents homocoupling and catalyst oxidation.

-

Catalyst Addition: Add

quickly under a positive stream of Argon. Seal the flask. -

Reaction: Heat to 90°C for 12 hours.

-

Validation Checkpoint (Critical):

-

Take an aliquot (

). -

Run 19F NMR (unlocked, using

insert). -

Success Criteria: You should see a sharp singlet around -58 ppm (Ar-

). -

Failure Flag: Appearance of signals at -80 to -120 ppm indicates fluoride release or decomposition.

-

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over

, and concentrate.

Protocol B: Stability Test for Aliphatic

Objective: To determine if a specific aliphatic

Methodology:

-

Dissolve the substrate (

) in -

Add an internal standard (

-trifluorotoluene, -

Record

19F NMR . -

Add the base of interest (e.g.,

-

Monitor 19F NMR at 15 min, 1 h, and 4 h at the intended reaction temperature.

-

Interpretation: Loss of the

signal intensity relative to the internal standard indicates elimination.

Part 5: Metabolic Stability and In Vivo Context

In drug discovery, the

-

Oxidative Resistance: The

bonds in a methoxy group are prime targets for CYP450-mediated O-dealkylation (leading to a phenol). The -

Lipophilicity Modulation: The

group increases

Decision Framework for Drug Design

Caption: Figure 2. Decision tree for bioisosteric replacement with trifluoromethoxy.

References

-

Physicochemical Properties & Anomeric Effect

- Leroux, F., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." ChemBioChem.

-

Source:

-

Nickel-Catalyzed C-O Activation (Decomposition Mechanism)

-

Metabolic Stability & Drug Design

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Source:

-

Synthesis and Stability Reviews

- Togni, A. (2012). "The Trifluoromethoxy Group: Synthetic Approaches and Properties.

-

Source:

Methodological & Application

Application Notes & Protocols: Strategic Execution of the Mizoroki-Heck Reaction on 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid

Executive Summary: Navigating the Complexities of a Multifunctional Aryl Halide

The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] This guide provides an in-depth analysis and a robust protocol for the Heck coupling of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid, a substrate of significant interest in pharmaceutical development due to its unique electronic and structural features. The trifluoromethoxy group is a prized substituent in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[3]

This document moves beyond a simple recitation of steps, offering a causal explanation for the selection of reagents and conditions. We will dissect the substrate's inherent challenges—namely, the interplay between the electron-donating amino group, the strongly electron-withdrawing trifluoromethoxy and carboxylic acid moieties, and the reactive aryl bromide. The protocols provided are designed to be self-validating systems, offering a clear pathway to successful synthesis and optimization.

Substrate Analysis: A Dichotomy of Electronic Effects

The successful execution of a Heck reaction on 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid requires a nuanced understanding of its structure. The aryl bromide is decorated with three distinct functional groups, each exerting a significant electronic or steric influence.

-

2-Amino Group (-NH₂): As an electron-donating group (EDG), the amino moiety enriches the aromatic ring with electron density. While this can sometimes slow the initial oxidative addition step compared to electron-poor systems, its primary challenge is its potential to act as a ligand, coordinating to the palladium center and potentially inhibiting catalysis.

-

5-(Trifluoromethoxy) Group (-OCF₃): This is a potent electron-withdrawing group (EWG). Its strong inductive effect makes the aryl bromide more electrophilic, which can facilitate the rate-determining oxidative addition of the Ar-Br bond to the Pd(0) catalyst.[4][5]

-

Benzoic Acid Group (-COOH): This is also an electron-withdrawing group and, critically, is acidic. In the presence of the requisite base for the Heck reaction, it will be deprotonated in situ to form a carboxylate salt (-COO⁻). This transformation alters the substrate's solubility and electronic nature and prevents the acidic proton from interfering with the basic reaction conditions.

The combination of a strong EWG and a moderate EDG on the same ring presents a unique electronic environment that must be carefully managed for optimal catalytic turnover.

The Catalytic System: Rationale and Selection

The heart of the Heck reaction is the palladium catalyst and its associated ligands and reagents.[6] Our recommended starting point is a system built around a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species.

**Catalyst Precursor: Palladium(II) Acetate (Pd(OAc)₂) **

Palladium(II) acetate is a preferred precatalyst due to its air stability, cost-effectiveness, and reliable performance.[1][7] Unlike Pd(0) sources like Pd(PPh₃)₄, which can be sensitive to air, Pd(OAc)₂ offers greater operational simplicity.[8] The reduction to the active Pd(0) catalyst is typically accomplished by a phosphine ligand, the solvent, or other reagents in the mixture.[9]

Ligand Selection: Triphenylphosphine (PPh₃) vs. Tri(o-tolyl)phosphine (P(o-tol)₃)

Phosphine ligands are critical for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[6][9]

-

Triphenylphosphine (PPh₃): As the workhorse ligand for many cross-coupling reactions, PPh₃ offers a good balance of stability and reactivity. It is an excellent starting point for this reaction.

-

Tri(o-tolyl)phosphine (P(o-tol)₃): This ligand is sterically bulkier than PPh₃ due to the ortho-methyl groups. This increased steric demand can accelerate the final reductive elimination step and often prevents the formation of undesired diarylation products, which can be a concern with highly reactive alkenes.[4]

Base Selection: Triethylamine (Et₃N) vs. Potassium Carbonate (K₂CO₃)

A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby regenerating the Pd(0) catalyst for the next cycle.[10]

-

Triethylamine (Et₃N): A common organic base that often acts as both a base and a solvent. It is particularly effective in polar aprotic solvents like DMF or NMP.

-

Potassium Carbonate (K₂CO₃): An inorganic base that is a solid choice, especially in highly polar solvents where its solubility is sufficient. It is less prone to side reactions than amine bases at high temperatures. Given the acidic nature of the benzoic acid substrate, a slight excess of base (e.g., 2.5-3.0 equivalents) is recommended to ensure both neutralization of the substrate and the generated HBr.

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Polar aprotic solvents are standard for the Heck reaction as they effectively dissolve the various components, including the polar substrate salt formed in situ, and can stabilize the charged intermediates in the catalytic cycle.[8]

The Mizoroki-Heck Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is key to troubleshooting and optimization.[1][11]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols and Workflow

Recommended Starting Conditions

This table summarizes a robust set of starting conditions for the coupling of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid with a model alkene, such as butyl acrylate.

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid | 1.0 equivalent |

| Alkene | Butyl Acrylate | 1.2 - 1.5 equivalents |

| Pd Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | 1 - 3 mol% |

| Ligand | PPh₃ or P(o-tol)₃ | 2 - 6 mol% (Pd:Ligand ratio of 1:2) |

| Base | Triethylamine (Et₃N) | 2.5 - 3.0 equivalents |

| Solvent | Anhydrous, Degassed NMP or DMF | ~0.2 - 0.5 M concentration |

| Temperature | 100 - 130 °C | To ensure sufficient reaction rate |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of catalyst/ligands |

Step-by-Step Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (PPE) should be worn.

-

Reagent Preparation:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq), Palladium(II) Acetate (0.02 eq, 2 mol%), and Triphenylphosphine (0.04 eq, 4 mol%).

-

Seal the flask with a septum.

-

-

Inerting the System:

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

-

Solvent and Reagent Addition:

-

Under a positive pressure of inert gas, add anhydrous, degassed NMP via syringe to achieve the desired concentration (e.g., 0.3 M).

-

Add Triethylamine (2.5 eq) via syringe.

-

Add Butyl Acrylate (1.2 eq) via syringe.

-

-

Reaction Execution:

-

Lower the flask into a preheated oil bath set to 120 °C.

-

Stir the reaction vigorously. The mixture may change color (e.g., to a dark brown or black), which is normal.

-

-

Monitoring Progress:

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Take small aliquots via syringe at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Carefully acidify the aqueous layer with 1M HCl to pH ~3-4. This will protonate the product's carboxylic acid and any unreacted starting material, facilitating their extraction into the organic layer.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired substituted cinnamic acid derivative.

-

Experimental Workflow Diagram

Caption: High-level experimental workflow for the Heck reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor solvent quality. | Ensure reagents are pure and solvent is anhydrous/degassed. Increase temperature in 10 °C increments. Try a different ligand (e.g., P(o-tol)₃) or a more robust catalyst system. |

| Formation of Palladium Black | Ligand dissociation/decomposition; Oxygen contamination. | Increase ligand loading (e.g., to a 1:4 Pd:Ligand ratio). Ensure the system is rigorously deoxygenated. |

| Double Arylation of Alkene | Alkene is highly reactive; High catalyst loading. | Use a more sterically hindered ligand like P(o-tol)₃. Reduce catalyst loading. Ensure alkene is not in large excess. |

| Low Product Yield After Workup | Incomplete extraction; Product solubility issues. | Ensure pH is correctly adjusted during workup to protonate the carboxylic acid. Use a different extraction solvent if necessary. |

References

- Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media.RSC Publishing.

- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.Beilstein Journals.

- Heck reaction.Wikipedia.

- What is the role of PPh3 in Heck coupling?

- Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.Wipf Group.

- Chemistry Heck Reaction.

- Palladium(II) Acetate Catalyzed Reductive Heck Reaction of Enones; A Practical Approach | Request PDF.

- Phosphine ligands for more efficient chemical processes.Cfm Oskar Tropitzsch GmbH.

-

A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics. ACS Publications. [Link]

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.RSC Publishing.

-

The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Heck Reaction. YouTube. [Link]

- Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-aryl

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)

- Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal.Comptes Rendus de l'Académie des Sciences.

-

A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins. SciSpace. [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

-

Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Kyoto University Research Information Repository. [Link]

-

Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

-

Intramolecular Heck reaction. Wikipedia. [Link]

-

Optimization of conditions for the Heck reaction. ResearchGate. [Link]

-

Mizoroki-Heck Reaction. SynArchive. [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cfmot.de [cfmot.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]

Application Note: Strategies and Protocols for Amide Bond Formation with 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid

This guide provides an in-depth technical overview and detailed protocols for the successful synthesis of amides using 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. This valuable building block is frequently utilized in medicinal chemistry and drug discovery programs due to its unique substitution pattern, which can impart desirable pharmacological properties. However, the electronic nature of this substrate presents specific challenges for amide bond formation. This document outlines robust methodologies to overcome these hurdles, ensuring high-yield and high-purity synthesis.

The inherent difficulty in coupling this benzoic acid derivative stems from the electronic properties of its substituents. The amino group, combined with the electron-withdrawing effects of the bromo and trifluoromethoxy groups, renders the aniline moiety electron-deficient. This reduced nucleophilicity can lead to sluggish and inefficient reactions under standard amide coupling conditions.[1][2] Therefore, the choice of coupling reagent and reaction conditions is critical for achieving successful outcomes.

This note details two highly effective, field-proven protocols for the amide coupling of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid: one employing the uronium salt HATU, and the other utilizing the carbodiimide EDC in conjunction with the additive HOBt.

Part 1: Mechanistic Principles and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[3] The hydroxyl group of the carboxylic acid must be converted into a better leaving group, facilitating nucleophilic attack by the amine.[4]

The Challenge of Electron-Deficient Substrates

Amide coupling reactions with electron-deficient amines are often slow and result in unsatisfactory yields.[1] The reduced nucleophilicity of the amine nitrogen atom makes it less reactive towards the activated carboxylic acid intermediate. Consequently, powerful activating agents are required to generate a highly electrophilic species that can be readily attacked by the weakly nucleophilic amine. For substrates like 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid, this necessitates the use of highly efficient coupling reagents.[2][5]

Recommended Coupling Reagents

Two classes of coupling reagents are particularly well-suited for this transformation: uronium/aminium salts and carbodiimides.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A uronium salt-based reagent that is highly effective for difficult couplings, including those involving sterically hindered or electron-poor amines.[2][6][7] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which accelerates the coupling reaction and minimizes the risk of racemization if chiral centers are present.[6]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is widely used due to its efficiency and the ease of removing its urea byproduct via aqueous workup.[3][8] For challenging couplings, EDC is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) . HOBt intercepts the initial, unstable O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then reacts with the amine.[3][9] This strategy enhances reaction rates and suppresses side reactions.

General Mechanism of Action

The following diagrams illustrate the activation and coupling pathways for both HATU and EDC/HOBt systems.

Caption: HATU-mediated activation pathway.

Caption: EDC/HOBt-mediated activation pathway.

Part 2: Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Caption: General experimental workflow for amide bond formation.

Protocol A: High-Efficiency Coupling using HATU

This protocol is recommended as the primary choice for this challenging substrate due to the high reactivity of HATU.[6][7]

Materials:

-

2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Amine of choice (1.1 - 1.5 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.2 equiv).

-

Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the benzoic acid).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add DIPEA (3.0 equiv) dropwise to the cooled, stirring solution. Causality Note: Adding the base last to the cooled solution helps to control the initial exotherm and minimizes potential side reactions.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Reaction Monitoring: Monitor the consumption of the benzoic acid by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt/HOAt byproducts. The brine wash removes residual water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or acetonitrile/water) to yield the pure amide.[10]

Protocol B: Cost-Effective Coupling using EDC/HOBt

This is a classic and more economical method. It may require longer reaction times or gentle heating to achieve full conversion compared to HATU.[1][3]

Materials:

-

2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Amine of choice (1.1 - 1.5 equiv)

-

EDC·HCl (1.5 equiv)

-

HOBt (1.3 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Standard workup reagents

Procedure:

-

To a dry round-bottom flask, add 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.3 equiv).

-

Dissolve the solids in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture. Causality Note: Portion-wise addition of EDC helps to control the reaction temperature.

-

Add DIPEA (3.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-48 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Aqueous Workup: Follow the same workup procedure as described in Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[8]

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.[10][11]

Part 3: Data Presentation and Optimization

The choice between HATU and EDC/HOBt often depends on the cost, scale, and the reactivity of the specific amine being used.

| Parameter | Protocol A: HATU | Protocol B: EDC/HOBt |

| Coupling Reagent | HATU | EDC·HCl |

| Additive | None required (HOAt is part of HATU) | HOBt |

| Base | DIPEA | DIPEA or TEA |

| Typical Equivalents | Acid (1.0), Amine (1.1), HATU (1.2), Base (3.0) | Acid (1.0), Amine (1.1), EDC (1.5), HOBt (1.3), Base (3.0) |

| Solvent | DMF | DCM, DMF |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature (may require heating) |

| Reaction Time | 4 - 24 hours | 12 - 48 hours |

| Advantages | High efficiency, rapid kinetics, good for difficult couplings.[6][7] | Cost-effective, water-soluble byproduct.[3][8] |

| Disadvantages | Higher cost, potential for guanidinylation of amine if used in excess.[7] | Slower kinetics, may require optimization for low-reactivity amines.[1] |

Troubleshooting & Key Insights

-

Incomplete Conversion: If the reaction stalls, a second addition of the coupling reagent and base can sometimes drive it to completion. Alternatively, gentle heating (40-50 °C) can be beneficial, particularly for the EDC/HOBt protocol.

-

Alternative Reagents: For exceptionally difficult couplings where both HATU and EDC fail, converting the carboxylic acid to an acyl fluoride using a reagent like cyanuric fluoride, followed by reaction with the amine at elevated temperatures, can be an effective strategy.[2][5]

-

Purification: Aromatic amides are often crystalline solids. Recrystallization from solvents like ethanol, isopropanol, or acetonitrile can be a highly effective purification method, sometimes yielding higher purity material than chromatography.[10]

Conclusion

The successful synthesis of amides from 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is readily achievable with the appropriate selection of reagents and conditions. The electron-deficient nature of the substrate necessitates the use of potent coupling reagents. The HATU-mediated protocol offers high efficiency and speed, making it an excellent first choice for this transformation. The EDC/HOBt method provides a reliable and cost-effective alternative, albeit potentially requiring longer reaction times. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize a wide range of amide derivatives from this versatile building block for applications in drug discovery and development.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

What is the best technique for amide purification?. ResearchGate. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC, National Center for Biotechnology Information. [Link]

- US Patent US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

-

2-Amino-4-bromo-5-fluorobenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

-

Coupling Reagents. ResearchGate. [Link]

-

2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

- US Patent US8455691B2 - Process for the purification of aromatic amines.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Utilization of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid as a Versatile Synthon in Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the strategic application of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid as a pivotal building block in the synthesis of novel kinase inhibitors. The unique trifluoromethoxy group imparts desirable pharmacological properties, including enhanced metabolic stability and increased binding affinity.[1] This application note details the chemical properties of this synthon, its reactivity in key synthetic transformations, and provides detailed, field-proven protocols for its derivatization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. Furthermore, we present a rationale for its use in constructing diverse kinase inhibitor scaffolds and discuss the broader implications for drug discovery programs.

Introduction: The Strategic Advantage of the 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic Acid Synthon

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] The selection of appropriate building blocks, or synthons, is paramount in the design of potent and selective kinase inhibitors. 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid presents itself as a highly valuable synthon due to the unique combination of its structural features.

The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, offering increased metabolic stability due to the strength of the C-F bonds.[1] It also modulates lipophilicity and can enhance binding affinity through favorable interactions with the kinase active site.[1] The ortho-amino benzoic acid moiety is a common scaffold in kinase inhibitors, providing key hydrogen bonding interactions with the hinge region of the kinase. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of molecular diversity through various cross-coupling reactions.

This application note will provide researchers with the necessary information and protocols to effectively utilize this powerful synthon in their kinase inhibitor discovery programs.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safe handling procedures for 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is essential for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid and Related Analogs

| Property | 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid | 2-Amino-4-bromo-5-fluorobenzoic acid | 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid |

| Molecular Formula | C₈H₅BrF₃NO₃ | C₇H₅BrFNO₂[3] | C₈H₄BrF₄NO₂[4] |

| Molecular Weight | 316.03 g/mol | 234.02 g/mol [3] | 302.02 g/mol [4] |

| Appearance | Off-white to white solid | White to off-white crystalline solid[5] | Solid |

| Melting Point | >250 °C (decomposes) | >250 °C[5] | Not available |

| Solubility | Soluble in DMSO, DMF, and methanol | Soluble in various organic solvents | Soluble in various organic solvents[4] |

Safety and Handling:

2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, please refer to the Safety Data Sheet (SDS).[6]

Synthetic Transformations: Building Kinase Inhibitor Scaffolds

The strategic positioning of the amino, bromo, and carboxylic acid functionalities on the 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid scaffold allows for a multitude of synthetic transformations to generate diverse libraries of potential kinase inhibitors. The following sections provide detailed protocols for three of the most critical reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.

Diagram 1: Synthetic Utility of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid

Caption: Key synthetic pathways for derivatizing the core synthon.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties at the 4-position. This allows for the exploration of the hydrophobic pocket of the kinase active site.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura reaction.

Experimental Protocol:

-

Materials:

-

2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

-

Procedure:

-

To an oven-dried reaction vessel, add 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid, the boronic acid/ester, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst, followed by the degassed solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-aryl-5-(trifluoromethoxy)benzoic acid derivative.

-

Rationale: The choice of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition to the aryl bromide. The base is required to activate the boronic acid for transmetalation. A mixed aqueous-organic solvent system is often used to ensure the solubility of both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, introducing a diverse range of primary and secondary amines at the 4-position. This modification is critical for targeting specific interactions within the kinase active site, often leading to enhanced potency and selectivity.

Experimental Protocol:

-

Materials:

-

2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Amine (1.2-1.5 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid, the amine, the base, the palladium pre-catalyst, and the ligand in a dry reaction vessel.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Rationale: The use of a bulky electron-rich phosphine ligand, such as Xantphos, is essential for promoting the reductive elimination step and preventing β-hydride elimination. A strong, non-nucleophilic base like cesium carbonate is often preferred to deprotonate the amine without competing in the reaction.

Protocol 3: Amide Bond Formation

The carboxylic acid functionality of the synthon can be readily converted to an amide, a common feature in many kinase inhibitors that often participates in crucial hydrogen bonding interactions.

Diagram 3: Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Experimental Protocol:

-

Materials:

-

2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Amine (1.1 eq)

-

Coupling agent (e.g., HATU, 1.2 eq)

-

Base (e.g., DIPEA, 2.0 eq)

-

Anhydrous solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid in the anhydrous solvent in a dry reaction flask.

-

Add the amine and the base to the solution.

-

Add the coupling agent portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Rationale: Coupling agents like HATU activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine. The addition of a non-nucleophilic base like DIPEA is necessary to neutralize the acid formed during the reaction and to deprotonate the amine.

Application in Kinase Inhibitor Design: A Structural Perspective

The derivatives synthesized from 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid can be strategically designed to target specific features of the kinase ATP-binding site.

-

Hinge Binding: The 2-amino group and the adjacent carboxylic acid (or its amide derivative) can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for Type I and Type II kinase inhibitors.

-

Hydrophobic Pockets: The aryl or amino substituents introduced at the 4-position can be tailored to occupy and interact with the hydrophobic regions of the active site, contributing to both potency and selectivity.

-

Solvent-Exposed Region: The trifluoromethoxy group at the 5-position is often directed towards the solvent-exposed region of the ATP-binding pocket, where it can improve physicochemical properties without disrupting key binding interactions.

Diagram 4: General Kinase Inhibitor Binding Model

Caption: A model illustrating the binding of a derivative in a kinase active site.

Conclusion

2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is a highly versatile and valuable synthon for the construction of diverse kinase inhibitor libraries. Its unique combination of reactive functional groups and the presence of the beneficial trifluoromethoxy moiety provides a powerful platform for medicinal chemists. The detailed protocols provided in this application note offer a solid foundation for researchers to explore the vast chemical space accessible from this starting material, ultimately accelerating the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

-

Subaru Corporation. (n.d.). 2-Amino-4-Bromo-3-Fluoro-5-(Trifluoromethyl)benzoic Acid. Retrieved from [Link]

-